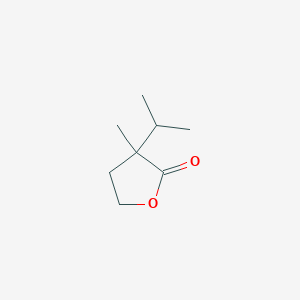
3-Methyl-3-propan-2-yloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-propan-2-yloxolan-2-one: is an organic compound with the molecular formula C8H14O2 . It is a derivative of gamma-butyrolactone, characterized by the presence of isopropyl and methyl groups attached to the lactone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propan-2-yloxolan-2-one typically involves the reaction of gamma-butyrolactone with isopropyl and methyl reagents under controlled conditions. One common method is the alkylation of gamma-butyrolactone using isopropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-propan-2-yloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the lactone ring to a diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-3-propan-2-yloxolan-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to study enzyme interactions .
Medicine: The compound’s unique structure makes it a candidate for drug development. It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties .
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it valuable in manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-Methyl-3-propan-2-yloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The lactone ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Gamma-Butyrolactone (GBL): A simpler lactone with similar chemical properties but lacking the isopropyl and methyl groups.
Delta-Valerolactone: Another lactone with a different ring size and chemical properties.
Alpha-Methyl-gamma-butyrolactone: Similar structure but without the isopropyl group.
Uniqueness: These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from other lactones .
Eigenschaften
CAS-Nummer |
132462-11-4 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
3-methyl-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
NUQBWYMPMSPNQT-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCOC1=O)C |
Kanonische SMILES |
CC(C)C1(CCOC1=O)C |
Synonyme |
alpha-IMGBL alpha-isopropyl-alpha-methyl-gamma-butyrolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















